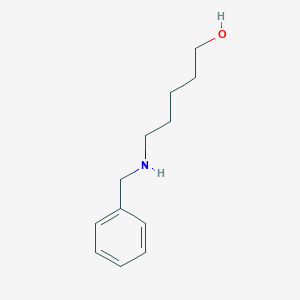

5-Benzylamino-1-pentanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(benzylamino)pentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c14-10-6-2-5-9-13-11-12-7-3-1-4-8-12/h1,3-4,7-8,13-14H,2,5-6,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNRQBMCCMQGSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589396 | |

| Record name | 5-(Benzylamino)pentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2937-99-7 | |

| Record name | 5-(Benzylamino)pentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Benzylamino-1-pentanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Benzylamino-1-pentanol (CAS 2937-99-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Benzylamino-1-pentanol, a bifunctional organic compound utilized as a key building block and intermediate in the chemical and pharmaceutical industries.[1] This document consolidates its physicochemical properties, potential synthetic routes, analytical considerations, and safety protocols to support its application in research and development.

Physicochemical and Computational Properties

This compound, with the CAS number 2937-99-7, is a colorless to light yellow liquid.[2][3] Its structure features a secondary amine and a primary alcohol, making it a versatile intermediate for organic synthesis. The quantitative properties are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₉NO | [1][2][4] |

| Molecular Weight | 193.29 g/mol | [2][4][5] |

| Appearance | Colorless to Light orange to Yellow clear liquid | [2][3] |

| Boiling Point | 312.26 °C at 760 mmHg | [1] |

| Density | 0.993 g/cm³ | [1] |

| Flash Point | 100.75 °C | [1] |

| Refractive Index | 1.523 | [1] |

| Purity | >98.0% | [2][6] |

Table 2: Computed and Spectroscopic Data

| Identifier/Property | Value | Source(s) |

| IUPAC Name | 5-(benzylamino)pentan-1-ol | [5] |

| Synonyms | N-(5-Hydroxyamyl)benzylamine, N-(5-Hydroxypentyl)benzylamine | [2][3][4] |

| SMILES | C1=CC=C(C=C1)CNCCCCCO | [4][5] |

| InChIKey | YMNRQBMCCMQGSH-UHFFFAOYSA-N | [5] |

| Polar Surface Area (PSA) | 32.26 Ų | [1][4] |

| LogP | 2.33 | [1] |

| Vapor Pressure | 0 mmHg at 25°C | [1] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Rotatable Bonds | 7 | [4] |

Synthesis and Analytical Characterization

Proposed Synthesis Workflow: Reductive Amination

This process involves two key steps: the formation of a Schiff base (imine) intermediate followed by its reduction to the secondary amine.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 2937-99-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | C12H19NO | CID 17206415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrumchemical.com [spectrumchemical.com]

Physical and chemical properties of 5-Benzylamino-1-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Benzylamino-1-pentanol, a valuable bifunctional molecule in organic synthesis. This document details its characteristics, provides hypothetical yet detailed experimental protocols for its synthesis and analysis, and includes visualizations to aid in understanding its chemical workflow.

Core Properties

This compound, also known as N-(5-Hydroxypentyl)benzylamine, is a colorless to light orange or yellow clear liquid.[1] It serves as a versatile building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical compounds and other fine chemicals.[2] Its structure incorporates a primary alcohol and a secondary amine, offering two reactive sites for chemical modification.

Physical and Chemical Data

The known physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₉NO | [1] |

| Molecular Weight | 193.29 g/mol | [1] |

| Appearance | Colorless to light orange to yellow clear liquid | [1] |

| Density | 0.993 g/cm³ | [2] |

| Boiling Point | 312.258 °C at 760 mmHg | [2] |

| Flash Point | 100.753 °C | [2] |

| Refractive Index | 1.523 | [2] |

| Purity | >98.0% | [1] |

| CAS Number | 2937-99-7 | [2] |

Synthesis and Purification

A common and efficient method for the synthesis of this compound is the reductive amination of 5-amino-1-pentanol with benzaldehyde. This two-step, one-pot reaction involves the formation of an imine intermediate, which is then reduced to the desired secondary amine.

Experimental Protocol: Synthesis

Materials:

-

5-Amino-1-pentanol

-

Benzaldehyde

-

Methanol (or another suitable solvent)

-

Sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst

-

Glacial acetic acid (catalyst)

-

Diethyl ether or ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 5-amino-1-pentanol (1.0 equivalent) in methanol. Add a catalytic amount of glacial acetic acid. To this solution, add benzaldehyde (1.0-1.1 equivalents) dropwise at room temperature with stirring. The reaction mixture is stirred for 2-4 hours to allow for the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction:

-

Using Sodium Borohydride: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5-2.0 equivalents) in portions, ensuring the temperature remains below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12-24 hours.

-

Using Catalytic Hydrogenation: Transfer the methanolic solution of the imine to a hydrogenation vessel. Add a catalytic amount of 10% Pd/C. The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-4 atm) until the uptake of hydrogen ceases.

-

-

Work-up:

-

If using NaBH₄, quench the reaction by the slow addition of water.

-

If using catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to remove the methanol.

-

To the residue, add water and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Experimental Protocol: Purification

The crude product can be purified by flash column chromatography on silica gel.

Procedure:

-

Prepare a silica gel column using a suitable eluent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as a clear liquid.

Analytical Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons (~3.8 ppm), a triplet for the methylene protons adjacent to the hydroxyl group (~3.6 ppm), a triplet for the methylene protons adjacent to the nitrogen atom (~2.6 ppm), and multiplets for the other methylene protons in the pentanol chain. The protons of the -OH and -NH groups will appear as broad singlets.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the aromatic carbons, the benzylic carbon, and the five carbons of the pentanol chain.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands:

-

A broad peak in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.

-

A peak in the range of 3300-3400 cm⁻¹ for the N-H stretching of the secondary amine.

-

Peaks around 2850-2950 cm⁻¹ due to C-H stretching of the aliphatic chain.

-

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

-

C-N stretching vibration in the region of 1000-1250 cm⁻¹.

-

C-O stretching vibration around 1050-1150 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) at m/z 193. Key fragmentation patterns would include:

-

Alpha-cleavage adjacent to the nitrogen atom, leading to the loss of a butyl alcohol radical to form the stable tropylium cation or a related fragment at m/z 91.

-

Cleavage of the C-C bond adjacent to the oxygen atom.

-

Loss of a water molecule (M-18).

Safety and Handling

This compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[3] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Visualized Workflows

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via reductive amination.

Caption: Synthetic workflow for this compound.

Analytical Workflow

This diagram outlines the typical analytical workflow for the characterization of the final product.

References

A Comprehensive Technical Guide to 5-Benzylamino-1-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Benzylamino-1-pentanol, a versatile amino alcohol with significant potential in organic synthesis and pharmaceutical research. This document consolidates key information on its chemical properties, synthesis, and potential applications, presented in a manner tailored for researchers, scientists, and professionals in drug development.

Core Molecular and Physical Properties

This compound, also known as N-(5-Hydroxypentyl)benzylamine, is a chemical compound with the molecular formula C₁₂H₁₉NO.[1][2] Its chemical structure consists of a pentanol backbone with a benzylamino group attached to the terminal carbon. This structure imparts both hydrophilic (hydroxyl group) and lipophilic (benzyl group) characteristics to the molecule, making it a useful building block in the synthesis of more complex molecules.

A summary of its key quantitative data is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₉NO | [1][2] |

| Molecular Weight | 193.28 g/mol | [1] |

| Boiling Point | 312.258 °C at 760 mmHg | [2] |

| Density | 0.993 g/cm³ | [2] |

| Flash Point | 100.753 °C | [2] |

| Refractive Index | 1.523 | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several synthetic routes. A common and efficient method is the reductive amination of 5-amino-1-pentanol with benzaldehyde. This two-step process involves the initial formation of a Schiff base intermediate, which is then reduced to the final secondary amine product.

Experimental Protocol: Reductive Amination of 5-Amino-1-pentanol

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

5-Amino-1-pentanol

-

Benzaldehyde

-

Sodium borohydride (NaBH₄) or other suitable reducing agent

-

Methanol or other suitable solvent

-

Glacial acetic acid (optional, as a catalyst)

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment

Procedure:

-

Schiff Base Formation:

-

In a round-bottom flask, dissolve 5-amino-1-pentanol in methanol.

-

Add an equimolar amount of benzaldehyde to the solution.

-

A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Stir the mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Reduction:

-

Once the formation of the Schiff base is complete, cool the reaction mixture in an ice bath.

-

Slowly add a reducing agent, such as sodium borohydride, in small portions. The amount of reducing agent should be in slight excess.

-

After the addition is complete, allow the reaction to warm to room temperature and continue stirring for several hours or until the reaction is complete (as monitored by TLC).

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with a suitable organic solvent, such as diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by column chromatography on silica gel.

-

A logical workflow for this synthesis is depicted in the following diagram:

Potential Applications in Drug Development

While specific biological activities of this compound are not extensively documented in publicly available literature, its structural motifs are present in various pharmacologically active compounds. The N-benzylamino group and the primary alcohol functionality offer versatile points for chemical modification, making it a valuable intermediate in the synthesis of novel therapeutic agents.

Intermediate for Neuroprotective and Cognitive-Enhancing Agents

The N-benzylamino moiety is a common feature in compounds targeting the central nervous system. It can be a key pharmacophore for interacting with various receptors and enzymes. The flexible pentyl chain allows for appropriate positioning of the functional groups within a binding pocket. The terminal hydroxyl group can be further functionalized to modulate solubility, bioavailability, and target engagement. Research into neuroprotective agents for conditions like ischemic stroke and the development of cognitive enhancers are areas where derivatives of this compound could be explored.[3][4]

Scaffold for Novel Therapeutics

The bifunctional nature of this compound makes it an attractive scaffold for combinatorial chemistry and the generation of compound libraries for high-throughput screening. The primary alcohol can be converted to other functional groups such as aldehydes, carboxylic acids, or esters, while the secondary amine can be further alkylated or acylated, allowing for the rapid generation of a diverse range of molecules for biological evaluation.

The potential for this molecule to serve as a building block in drug discovery can be visualized as follows:

Conclusion

This compound is a chemical intermediate with considerable potential for researchers and professionals in the field of drug development. Its straightforward synthesis and versatile chemical handles make it an attractive starting point for the creation of novel molecules with a wide range of potential therapeutic applications, particularly in the area of central nervous system disorders. Further research into the biological activity of its derivatives is warranted to fully explore its pharmacological potential.

References

An In-Depth Technical Guide to the Synthesis of 5-Benzylamino-1-pentanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthesis routes for 5-Benzylamino-1-pentanol, a valuable bifunctional molecule in organic synthesis and medicinal chemistry. Two principal and effective methods are detailed: reductive amination of 5-amino-1-pentanol with benzaldehyde and direct N-alkylation of 5-amino-1-pentanol with a benzyl halide. This document furnishes detailed experimental protocols, a comparative analysis of the synthetic routes, and the requisite chemical pathway diagrams to facilitate laboratory application.

Introduction

This compound is a secondary amine and primary alcohol, rendering it a versatile building block in the synthesis of more complex molecules, including pharmaceutical intermediates and other specialty chemicals. The presence of both a nucleophilic secondary amine and a hydroxyl group allows for a variety of subsequent chemical modifications. This guide focuses on the two most direct and commonly employed synthetic strategies for its preparation.

Overview of Synthetic Pathways

The synthesis of this compound can be efficiently achieved through two primary routes:

-

Route 1: Reductive Amination. This widely used method involves the reaction of an amine with a carbonyl compound to form an imine, which is then reduced in situ to the corresponding amine. In this case, 5-amino-1-pentanol is reacted with benzaldehyde, followed by reduction.

-

Route 2: N-Alkylation. This classic method for amine synthesis involves the direct alkylation of a primary amine with an alkyl halide. Here, 5-amino-1-pentanol is N-alkylated using a benzyl halide, such as benzyl bromide or benzyl chloride.

The logical workflow for selecting a synthesis route is outlined below.

Caption: Logical workflow for selecting a synthesis route.

Detailed Synthesis Routes

Route 1: Reductive Amination

Reductive amination is a highly efficient and common method for the synthesis of secondary amines. This one-pot reaction proceeds through the formation of a Schiff base (imine) intermediate from the condensation of 5-amino-1-pentanol and benzaldehyde, which is subsequently reduced to the final product.

Caption: Reductive amination pathway.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 5-amino-1-pentanol (1.0 eq) and a suitable solvent such as methanol or ethanol.

-

Aldehyde Addition: Add benzaldehyde (1.0-1.2 eq) to the solution and stir the mixture at room temperature. The reaction can be monitored by TLC or GC-MS for the formation of the imine intermediate.

-

Reduction: After imine formation is deemed complete (typically 1-2 hours), cool the reaction mixture in an ice bath. Slowly add a reducing agent, such as sodium borohydride (NaBH4) (1.5-2.0 eq), in portions.

-

Quenching and Workup: After the addition of the reducing agent is complete, allow the reaction to stir at room temperature for an additional 2-4 hours. Quench the reaction by the slow addition of water.

-

Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Route 2: N-Alkylation

Direct N-alkylation provides an alternative route to this compound. This method involves the nucleophilic substitution of a benzyl halide by 5-amino-1-pentanol. A base is typically required to neutralize the hydrohalic acid byproduct.

Caption: N-Alkylation pathway.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 5-amino-1-pentanol (1.0 eq) and a suitable base, such as potassium carbonate (K2CO3) or triethylamine (Et3N) (1.5-2.0 eq), in a polar aprotic solvent like acetonitrile or DMF.

-

Halide Addition: Add benzyl bromide or benzyl chloride (1.0-1.1 eq) dropwise to the stirred solution at room temperature.

-

Reaction: Heat the reaction mixture to 50-80 °C and monitor its progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.

-

Extraction: Remove the solvent under reduced pressure. Dissolve the residue in a mixture of water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x volumes).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Comparative Analysis of Synthesis Routes

The choice between reductive amination and N-alkylation depends on several factors, including the availability of starting materials, desired yield, and the presence of other functional groups.

| Parameter | Reductive Amination | N-Alkylation |

| Starting Materials | 5-Amino-1-pentanol, Benzaldehyde | 5-Amino-1-pentanol, Benzyl Halide |

| Reagents | Reducing agent (e.g., NaBH4) | Base (e.g., K2CO3, Et3N) |

| Typical Yield | Generally high (80-95%) | Moderate to high (70-90%) |

| Byproducts | Water, Borate salts | Halide salts |

| Reaction Conditions | Mild (often room temperature) | Mild to moderate heating |

| Advantages | High yields, one-pot procedure | Readily available starting materials |

| Disadvantages | Potential for over-alkylation (less common with aldehydes) | Potential for over-alkylation, halide reagents can be lachrymatory |

Conclusion

An In-depth Technical Guide to the Synthesis of 5-Benzylamino-1-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 5-Benzylamino-1-pentanol, a valuable bifunctional molecule in organic synthesis and medicinal chemistry. This document details the key starting materials, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound, also known as N-(5-hydroxypentyl)benzylamine, is a secondary amine and primary alcohol. Its structure incorporates a flexible five-carbon chain, a nucleophilic secondary amine, and a terminal hydroxyl group, making it a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates and heterocyclic compounds. The presence of the benzyl group offers a means for further functionalization or deprotection strategies. This guide will focus on two principal and accessible synthetic pathways: the alkylation of benzylamine and the reductive amination of 5-amino-1-pentanol.

Synthetic Pathways

Two primary and reliable methods for the synthesis of this compound are outlined below. Each pathway utilizes readily available starting materials and established organic transformations.

Pathway 1: Alkylation of Benzylamine with 5-Chloro-1-pentanol

This method involves the direct nucleophilic substitution of the chlorine atom in 5-chloro-1-pentanol by benzylamine. The reaction proceeds via an SN2 mechanism, where the nitrogen atom of benzylamine attacks the carbon atom bearing the chlorine. An excess of benzylamine or the addition of a non-nucleophilic base is often employed to neutralize the hydrochloric acid formed during the reaction and to minimize the formation of the dialkylated byproduct.

Caption: Alkylation of Benzylamine with 5-Chloro-1-pentanol.

Pathway 2: Reductive Amination of 5-Amino-1-pentanol with Benzaldehyde

This widely used method involves the reaction of 5-amino-1-pentanol with benzaldehyde to form an intermediate imine (Schiff base), which is then reduced in situ to the desired secondary amine. A key advantage of this one-pot procedure is the use of mild reducing agents, such as sodium borohydride (NaBH4), which selectively reduce the imine double bond in the presence of the aldehyde.

Caption: Reductive Amination of 5-Amino-1-pentanol.

Starting Materials

The successful synthesis of this compound relies on the quality of the starting materials. The following table summarizes the key reactants for each pathway.

| Starting Material | Pathway | Molar Mass ( g/mol ) | Key Properties |

| Benzylamine | 1 & 2 | 107.15 | Colorless liquid, nucleophilic |

| 5-Chloro-1-pentanol | 1 | 122.59 | Colorless liquid, electrophilic |

| 5-Amino-1-pentanol | 2 | 103.16 | White solid or viscous liquid |

| Benzaldehyde | 2 | 106.12 | Colorless liquid with almond-like odor |

| Sodium Borohydride | 2 | 37.83 | White solid, reducing agent |

Experimental Protocols

Detailed methodologies for the two primary synthetic routes are provided below.

Protocol 1: Synthesis via Alkylation

Materials:

-

Benzylamine

-

5-Chloro-1-pentanol

-

Triethylamine (or excess benzylamine)

-

Acetonitrile (or other suitable polar aprotic solvent)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 5-chloro-1-pentanol (1.0 eq) in acetonitrile, add benzylamine (2.0-3.0 eq) and triethylamine (1.1 eq, if not using excess benzylamine).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Synthesis via Reductive Amination

Materials:

-

5-Amino-1-pentanol[1]

-

Benzaldehyde

-

Methanol

-

Sodium borohydride (NaBH4)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 5-amino-1-pentanol (1.0 eq) and benzaldehyde (1.0-1.1 eq) in methanol.

-

Stir the solution at room temperature for 1-2 hours to allow for imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath and slowly add sodium borohydride (1.1-1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the disappearance of the imine intermediate.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane.

-

Combine the organic extracts, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify by column chromatography on silica gel if necessary.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

| Parameter | Alkylation Method | Reductive Amination Method | Reference |

| Yield | Moderate to Good | High | [General observations from similar reactions] |

| Purity | >95% (after chromatography) | >95% (after chromatography) | |

| 1H NMR (CDCl3, δ) | ~7.3 (m, 5H, Ar-H), 3.75 (s, 2H, Ar-CH2-N), 3.6 (t, 2H, -CH2-OH), 2.6 (t, 2H, -N-CH2-), 1.3-1.6 (m, 6H, -(CH2)3-), ~2.0 (br s, 2H, -NH- and -OH) | ~7.3 (m, 5H, Ar-H), 3.75 (s, 2H, Ar-CH2-N), 3.6 (t, 2H, -CH2-OH), 2.6 (t, 2H, -N-CH2-), 1.3-1.6 (m, 6H, -(CH2)3-), ~2.0 (br s, 2H, -NH- and -OH) | [Predicted based on analogous structures] |

| 13C NMR (CDCl3, δ) | ~140 (Ar-C), ~128.5 (Ar-CH), ~128.0 (Ar-CH), ~127.0 (Ar-CH), ~62.5 (-CH2-OH), ~54.0 (Ar-CH2-N), ~49.5 (-N-CH2-), ~32.5 (-CH2-), ~30.0 (-CH2-), ~23.5 (-CH2-) | ~140 (Ar-C), ~128.5 (Ar-CH), ~128.0 (Ar-CH), ~127.0 (Ar-CH), ~62.5 (-CH2-OH), ~54.0 (Ar-CH2-N), ~49.5 (-N-CH2-), ~32.5 (-CH2-), ~30.0 (-CH2-), ~23.5 (-CH2-) | [Predicted based on analogous structures] |

Note: The NMR data presented are predicted values based on the chemical structure and data from similar compounds. Actual experimental values may vary slightly.

Conclusion

This guide provides two robust and well-established methods for the synthesis of this compound. The choice of pathway may depend on the availability of starting materials and the desired scale of the reaction. The alkylation route is direct but may require careful control to avoid side products, while the reductive amination is a high-yielding, one-pot procedure that is often preferred for its simplicity and efficiency. Both methods, when executed with care, provide reliable access to this versatile synthetic intermediate.

References

An In-depth Technical Guide to 5-(Benzylamino)pentan-1-ol: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential therapeutic applications of 5-(benzylamino)pentan-1-ol and its derivatives. This document details experimental protocols for its synthesis and for assessing its antiviral and anti-inflammatory activities. Quantitative biological data are presented in structured tables for clarity. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action and experimental design. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Identity and Properties

IUPAC Name: 5-(benzylamino)pentan-1-ol[1]

Synonyms: N-(5-Hydroxypentyl)benzylamine, 5-Benzylamino-1-pentanol[1]

Chemical Structure:

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₂H₁₉NO |

| Molecular Weight | 193.29 g/mol |

| CAS Number | 2937-99-7 |

| Appearance | Colorless to light orange to yellow clear liquid |

| Purity | >98.0% |

Synthesis Protocol

The synthesis of 5-(benzylamino)pentan-1-ol can be achieved through a two-step process involving the synthesis of the precursor 5-amino-1-pentanol followed by reductive amination.

Synthesis of 5-Amino-1-pentanol

A green and efficient method for synthesizing 5-amino-1-pentanol involves the hydration and subsequent reductive amination of 3,4-dihydro-2H-pyran.[2]

Experimental Protocol:

-

Hydration: In a protective atmosphere, a mixture of 3,4-dihydro-2H-pyran and water (mass ratio of 1:1 to 1:9) is heated to 60-120°C for 0.5-10 hours to form 2-hydroxytetrahydropyran.[2]

-

Reductive Amination: The resulting 2-hydroxytetrahydropyran is then subjected to reductive amination in a reducing atmosphere. This is achieved by reacting it with a homogeneous mixture containing a supported heterogeneous catalyst (containing Ni and/or Co) and aqueous ammonia at 60-120°C for 1-6 hours.[2] The reaction proceeds under a pressure of ≤3 MPa.[2] This process can yield 5-amino-1-pentanol with a purity of up to 93%.[2]

Synthesis of 5-(Benzylamino)pentan-1-ol via Reductive Amination

Experimental Protocol:

-

Imine Formation: In a round-bottom flask, dissolve 5-amino-1-pentanol (1 equivalent) and benzaldehyde (1 equivalent) in methanol.[3] Add a stir bar and stir the solution. To accelerate the formation of the imine intermediate, add a few drops of acetic acid.[3]

-

Reduction: To the stirring solution, add a reducing agent such as sodium borohydride or sodium cyanoborohydride.[4] Sodium cyanoborohydride is particularly effective as it selectively reduces the imine in the presence of the aldehyde.[3]

-

Work-up and Purification: After the reaction is complete, evaporate the solvent. Take up the crude residue in an organic solvent like ethyl acetate and wash with a saturated solution of potassium carbonate.[3] Dry the organic layer with a drying agent (e.g., magnesium sulfate), filter, and evaporate the solvent.[3] The final product can be further purified by column chromatography or preparative HPLC.[3]

Biological Activities and Therapeutic Potential

Derivatives of 5-(benzylamino)pentan-1-ol have shown promise as both antiviral and anti-inflammatory agents.

Antiviral Activity: Targeting Host Kinase CSNK2

Recent studies have identified the host protein kinase CSNK2 (Casein Kinase 2) as a crucial factor in the replication of several pathogenic viruses, including coronaviruses.[5][6] Inhibition of CSNK2 has been shown to block viral entry into host cells.[5][6]

Signaling Pathway:

Caption: CSNK2A-mediated viral entry and its inhibition.

Quantitative Data: CSNK2A Inhibition by 5-Benzylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives

| Compound | Substituent on Benzyl Ring | IC₅₀ (µM) for CSNK2A Target Engagement |

| 4a | 4-Fluoro | 0.12 |

| 4b | 3-Fluoro | 0.15 |

| 4c | 2-Fluoro | 0.18 |

| 4d | 4-Chloro | 0.11 |

| 4e | 3-Chloro | 0.13 |

| 4f | 2-Chloro | 0.20 |

| 4g | 4-Methyl | 0.14 |

| 4h | 3-Methyl | 0.16 |

| 4i | 2-Methyl | 0.25 |

Experimental Protocol: In-Cell CSNK2A Target Engagement Assay (NanoBRET™)

-

Cell Preparation: Culture cells (e.g., HEK293) expressing a NanoLuc®-CSNK2A fusion protein.

-

Compound Treatment: Treat the cells with varying concentrations of the test compounds (derivatives of 5-(benzylamino)pentan-1-ol).

-

Tracer Addition: Add a fluorescent NanoBRET™ tracer that binds to the active site of CSNK2A.

-

Detection: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. The BRET signal is generated when the NanoLuc® luciferase is in close proximity to the fluorescent tracer bound to the kinase.

-

Data Analysis: The displacement of the tracer by the inhibitor compound leads to a decrease in the BRET signal. Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in the BRET signal.

Anti-inflammatory Activity: Inhibition of Pro-inflammatory Cytokines

β-amino alcohol derivatives have been shown to inhibit the Toll-Like Receptor 4 (TLR4) signaling pathway, which plays a key role in the inflammatory response by up-regulating pro-inflammatory cytokines such as TNF-α and IL-6.[7]

Quantitative Data: Inhibition of Pro-inflammatory Cytokines by β-Amino Alcohol and Quinoxaline Derivatives

| Compound Type | Target | IC₅₀ (µM) / % Inhibition |

| β-Amino Alcohol Derivative (1j) | TNF-α release | 315.6 |

| β-Amino Alcohol Derivative (1j) | IL-6 release | 318.4 |

| Quinoxaline Derivative (DEQX, 5 mg/kg) | IL-1β levels | Significant decrease (p < 0.05) |

| Quinoxaline Derivative (OAQX, 5 mg/kg) | TNF-α levels | Significant decrease (p < 0.001) |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is commonly used to assess the anti-inflammatory activity of compounds.

-

Animal Model: Use Wistar rats or a similar rodent model.

-

Compound Administration: Administer the test compound (e.g., a derivative of 5-(benzylamino)pentan-1-ol) orally or via intraperitoneal injection at a specific dose. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: After a set period (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

-

Measurement of Paw Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Experimental Workflow:

Caption: Workflow for in vivo anti-inflammatory screening.

Conclusion

5-(Benzylamino)pentan-1-ol and its derivatives represent a promising scaffold for the development of novel therapeutic agents. Their demonstrated potential as both antiviral and anti-inflammatory agents warrants further investigation. The synthetic protocols and bioassay methodologies detailed in this guide provide a solid foundation for researchers to explore the structure-activity relationships of this chemical class and to advance the development of new drug candidates. The inhibition of the host kinase CSNK2A presents a particularly attractive strategy for developing broad-spectrum antiviral therapies, while the modulation of inflammatory pathways highlights the potential for treating a range of inflammatory conditions. Future studies should focus on optimizing the potency and pharmacokinetic properties of these compounds to translate their preclinical promise into clinical applications.

References

- 1. This compound | C12H19NO | CID 17206415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN108947851B - A kind of synthetic method of 5-amino-1-pentanol - Google Patents [patents.google.com]

- 3. youtube.com [youtube.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. Host Kinase CSNK2 is a Target for Inhibition of Pathogenic SARS-like β-Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Host kinase CSNK2 is a target for inhibition of pathogenic β-coronaviruses including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Analysis of 5-Benzylamino-1-pentanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for the compound 5-Benzylamino-1-pentanol (CAS No: 2937-99-7). Due to the limited availability of public experimental spectra for this specific molecule, this document focuses on predicted data based on its chemical structure and established principles of NMR, IR, and Mass Spectrometry. It also outlines standard experimental protocols for acquiring such data.

Chemical Structure and Properties

This compound is a secondary amine and a primary alcohol with the following structure:

Molecular Formula: C₁₂H₁₉NO[1][2] Molecular Weight: 193.29 g/mol [3][4]

| Property | Value | Reference |

| Boiling Point | 312.258 °C at 760 mmHg | [2] |

| Density | 0.993 g/cm³ | [2] |

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on typical chemical shifts and absorption frequencies for the functional groups present in the molecule.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 3.75 | Singlet | 2H | Benzyl protons (-CH₂-Ph) |

| ~ 3.60 | Triplet | 2H | Methylene protons adjacent to hydroxyl group (-CH₂-OH) |

| ~ 2.80 | Triplet | 2H | Methylene protons adjacent to amine group (-CH₂-NH-) |

| ~ 1.40 - 1.70 | Multiplet | 6H | Methylene protons (-CH₂-CH₂-CH₂-) |

| Variable | Broad Singlet | 2H | Amine and Hydroxyl protons (-NH-, -OH) |

¹³C NMR (Carbon Nuclear Magnetic Resonance) Spectroscopy

Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~ 140 | Aromatic quaternary carbon (C-Ar) |

| ~ 128 - 129 | Aromatic carbons (CH-Ar) |

| ~ 62 | Methylene carbon adjacent to hydroxyl group (-CH₂-OH) |

| ~ 54 | Benzyl carbon (-CH₂-Ph) |

| ~ 50 | Methylene carbon adjacent to amine group (-CH₂-NH-) |

| ~ 32 | Methylene carbon (-CH₂-) |

| ~ 29 | Methylene carbon (-CH₂-) |

| ~ 23 | Methylene carbon (-CH₂-) |

IR (Infrared) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3300 - 3500 | Broad | O-H stretch (alcohol) |

| 3300 - 3400 | Medium | N-H stretch (secondary amine) |

| 3000 - 3100 | Medium | C-H stretch (aromatic) |

| 2850 - 2950 | Strong | C-H stretch (aliphatic) |

| 1450 - 1600 | Medium | C=C stretch (aromatic ring) |

| 1050 - 1150 | Strong | C-O stretch (primary alcohol) |

| 690 - 770 | Strong | C-H bend (aromatic) |

Mass Spectrometry (MS)

Expected Fragmentation Pattern

| m/z | Interpretation |

| 193 | Molecular Ion (M⁺) |

| 175 | Loss of H₂O (M⁺ - 18) |

| 106 | [C₇H₈N]⁺ - Benzylic amine fragment |

| 91 | [C₇H₇]⁺ - Tropylium ion |

| 88 | [C₅H₁₂NO]⁺ - Alpha cleavage product |

Experimental Protocols

The following are general experimental protocols for obtaining the spectral data for a compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a Nuclear Magnetic Resonance spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the instrument.

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the peaks and determine their multiplicities.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

-

Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

IR Spectroscopy

-

Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry

-

Sample Introduction: For a relatively volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. The sample is injected into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a common method for GC-MS. In EI, the sample molecules are bombarded with high-energy electrons, causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier detects the ions, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound and its expected mass spectrometry fragmentation pathways.

Caption: Synthetic and characterization workflow for this compound.

Caption: Expected mass spectrometry fragmentation of this compound.

References

An In-depth Technical Guide to the Solubility of 5-Benzylamino-1-pentanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Benzylamino-1-pentanol. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document focuses on the predicted solubility profile based on the compound's molecular structure and provides detailed experimental protocols for its empirical determination.

Introduction to this compound

This compound is an organic compound featuring a secondary amine, a primary alcohol, and an aromatic benzyl group. Its molecular structure, containing both polar (hydroxyl and amino groups) and nonpolar (benzyl and pentyl hydrocarbon chain) moieties, suggests a versatile solubility profile. Understanding its solubility in various organic solvents is crucial for its application in chemical synthesis, purification processes, formulation development, and as a potential building block in the pharmaceutical industry.[1][2]

Physicochemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₁₂H₁₉NO |

| Molecular Weight | 193.29 g/mol |

| Appearance | Colorless to light orange to yellow clear liquid[1] |

Predicted Solubility Profile

The solubility of this compound is governed by the principle of "like dissolves like." The presence of the hydroxyl (-OH) and secondary amine (-NH-) groups allows for hydrogen bonding with polar protic solvents. The benzyl and pentyl groups contribute to its solubility in nonpolar and weakly polar aprotic solvents through van der Waals interactions.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Highly Soluble | The hydroxyl and amino groups of this compound can form strong hydrogen bonds with these solvents.[3] |

| Water | Sparingly Soluble | While it has polar groups, the large nonpolar benzyl and pentyl groups likely limit its solubility in water. | |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | The polarity of these solvents can interact with the polar groups of the molecule, while the organic nature of the solvents can accommodate the nonpolar parts. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Soluble to Moderately Soluble | The nonpolar benzyl and pentyl groups will interact favorably with these nonpolar solvents. Solubility may be higher in aromatic solvents like toluene due to potential π-stacking interactions with the benzyl group. |

| Chlorinated | Dichloromethane, Chloroform | Highly Soluble | These solvents are effective at dissolving a wide range of organic compounds, including those with both polar and nonpolar characteristics. |

Note: This table represents a qualitative prediction. Experimental verification is necessary for quantitative data.

Experimental Protocol for Quantitative Solubility Determination

A reliable method for determining the solubility of a liquid compound like this compound is the isothermal shake-flask method, followed by a suitable analytical technique for quantification.

3.1. Materials and Equipment

-

This compound (>98% purity)[1]

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed test tubes

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (chemically compatible, e.g., PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector.

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The presence of a separate liquid phase of the solute should be visible.

-

Place the vials in a temperature-controlled orbital shaker.

-

Equilibrate the samples for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25 °C).

-

-

Sampling:

-

After equilibration, stop the shaker and allow the vials to stand undisturbed for at least 2 hours to allow for phase separation.

-

Carefully withdraw a sample from the supernatant (the solvent phase) using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microdroplets of the solute.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Develop and validate an analytical method (GC-FID or HPLC) for the quantification of this compound.

-

Analyze the filtered sample from the saturated solution using the developed analytical method.

-

Determine the concentration of this compound in the sample by comparing its response to the calibration curve generated from the standard solutions.

-

3.3. Data Presentation

The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L. This quantitative data should be compiled into a table for easy comparison across different solvents.

Visualizations

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

4.2. Logical Relationship in Synthesis

While no signaling pathways involving this compound are documented, a related precursor, 5-amino-1-pentanol, can be synthesized from 3,4-dihydro-2H-pyran. The logical flow of this synthesis is depicted below.[4]

Conclusion

References

5-Benzylamino-1-pentanol safety and hazard information

An In-depth Technical Guide to the Safety and Hazards of 5-Benzylamino-1-pentanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is based on publicly available data. A comprehensive Safety Data Sheet (SDS) for this compound was not found in the public domain. All users should consult a complete, manufacturer-provided SDS and conduct their own risk assessment before handling this chemical.

Introduction

This compound (CAS No: 2937-99-7) is an organic compound used as a building block in organic synthesis, particularly in the pharmaceutical and chemical industries. Its bifunctional nature, containing both a secondary amine and a primary alcohol, makes it a versatile intermediate. This guide provides a summary of the known safety and hazard information for this compound, compiled from various chemical databases and supplier information.

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₉NO | [1][2][3] |

| Molecular Weight | 193.29 g/mol | [1][3] |

| Appearance | Colorless to light orange/yellow clear liquid | [1] |

| Boiling Point | 312.26 °C at 760 mmHg | [2] |

| Density | 0.993 g/cm³ | [2] |

| Flash Point | 100.75 °C | [2] |

| Refractive Index | 1.523 | [2] |

| Vapor Pressure | 0 mmHg at 25 °C | [2] |

| Purity | >98.0% | [1] |

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards are related to skin and eye irritation.

GHS Hazard Classification

| Hazard Class | Category | GHS Code | Description |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319 | Causes serious eye irritation |

Source: European Chemicals Agency (ECHA) C&L Inventory[3]

GHS Pictograms and Signal Word

-

Pictogram:

-

Signal Word: Warning [3]

Hazard Statements (H-Statements)

Precautionary Statements (P-Statements)

A comprehensive list of precautionary statements is provided by the ECHA. Key statements include:

-

P264: Wash skin thoroughly after handling.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P332+P313: If skin irritation occurs: Get medical advice/attention.[3]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[3]

-

P362+P364: Take off contaminated clothing and wash it before reuse.[3]

Handling, Storage, and Emergency Procedures

Due to the lack of a complete SDS, detailed experimental protocols for safety assessments are not available. The following sections provide general guidance based on the known hazards.

Safe Handling Workflow

Proper handling is crucial to minimize exposure and risk. The workflow below outlines the key steps for safely using this compound in a laboratory setting.

Caption: General workflow for safely handling this compound.

Storage Requirements

-

Store in a cool, dark place, preferably below 15°C.

-

The compound is reported to be air sensitive . It is recommended to store under an inert gas atmosphere (e.g., nitrogen or argon).

-

Keep containers tightly closed and in a dry, well-ventilated area.

Emergency Response for Spills and Exposure

In the event of an accidental release or exposure, immediate and appropriate action is critical. The logical flow for responding to such an incident is outlined below.

Caption: Logical workflow for responding to a chemical spill or exposure incident.

Toxicological Information

No quantitative toxicological data, such as LD50 (median lethal dose) or LC50 (median lethal concentration) values, were found in the publicly available literature for this compound. The primary known toxicological effects are irritation to the skin and eyes upon direct contact.

Conclusion

This compound is a chemical intermediate that must be handled with care. The primary hazards identified are skin and eye irritation. It is also noted to be air-sensitive, requiring specific storage conditions. All personnel should wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, and should handle the material in a well-ventilated fume hood. Due to the limited publicly available safety data, a cautious approach is warranted, and users must consult the full SDS provided by the supplier before commencing any work.

References

Technical Guide: An Overview of N-Substituted Benzylamines

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield any specific biological activity data, quantitative metrics, or established experimental protocols for the compound N-(5-Hydroxypentyl)benzylamine . The following guide therefore provides a general overview of the synthesis and potential biological activities of the broader class of N-substituted benzylamines, based on available scientific literature for structurally related compounds. The information presented is not specific to N-(5-Hydroxypentyl)benzylamine.

Introduction to N-Substituted Benzylamines

N-substituted benzylamines are a class of organic compounds characterized by a benzyl group and an additional substituent attached to a nitrogen atom. This structural motif is found in a wide range of biologically active molecules and serves as a versatile scaffold in medicinal chemistry. The nature of the substituents on both the benzyl ring and the nitrogen atom can significantly influence the pharmacological properties of these compounds, leading to a diverse array of biological activities.

General Synthesis of N-Substituted Benzylamines

A common and versatile method for the synthesis of N-substituted benzylamines is reductive amination . This two-step process involves the reaction of a primary or secondary amine with a carbonyl compound (an aldehyde or a ketone) to form an imine or enamine intermediate, which is then reduced to the corresponding amine.

Experimental Protocol: Reductive Amination

The following is a generalized protocol for the synthesis of N-substituted benzylamines via reductive amination. Specific reaction conditions, such as solvent, temperature, and reducing agent, may need to be optimized for specific substrates.

Materials:

-

A primary or secondary amine (e.g., 5-amino-1-pentanol for the hypothetical synthesis of N-(5-Hydroxypentyl)benzylamine)

-

A benzaldehyde derivative

-

A suitable solvent (e.g., methanol, ethanol, dichloromethane)

-

A reducing agent (e.g., sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃))

-

An acid catalyst (optional, e.g., acetic acid)

Procedure:

-

Imine Formation:

-

Dissolve the amine in the chosen solvent.

-

Add the benzaldehyde derivative to the solution.

-

If necessary, add a catalytic amount of acid to facilitate imine formation.

-

Stir the reaction mixture at room temperature until imine formation is complete, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

-

Reduction:

-

Once imine formation is confirmed, add the reducing agent portion-wise to the reaction mixture. Care should be taken as the reaction can be exothermic.

-

Continue stirring until the reduction is complete, as monitored by TLC or GC.

-

-

Work-up and Purification:

-

Quench the reaction by adding water or a dilute acid.

-

Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to obtain the pure N-substituted benzylamine.

-

Synthesis Workflow

Caption: General workflow for the synthesis of N-substituted benzylamines via reductive amination.

Potential Biological Activities of Benzylamine Derivatives

While no specific data exists for N-(5-Hydroxypentyl)benzylamine, the broader class of benzylamine derivatives has been explored for a variety of biological activities. The following sections summarize some of these reported activities for structurally related compounds.

Serotonin Receptor Modulation

Certain N-benzylphenethylamine derivatives have been investigated as agonists for serotonin receptors, specifically the 5-HT₂ₐ and 5-HT₂₋ receptors. The nature of the substituents on both the phenethylamine and benzyl moieties plays a crucial role in the potency and selectivity of these compounds.

Antiproliferative and Anticancer Activity

The quinoxaline scaffold, which can be incorporated into benzylamine derivatives, is a significant pharmacophore in the development of anticancer agents. These compounds have been shown to inhibit topoisomerase enzymes and specific kinases involved in cancer cell signaling pathways, leading to antiproliferative effects and the induction of apoptosis.

Antimicrobial and Antiprotozoal Activity

N-benzoyl-2-hydroxybenzamides, which contain a benzylamine-like structural element, have been evaluated for their activity against various protozoan parasites, including those that cause malaria, leishmaniasis, and trypanosomiasis.

Conclusion

The N-substituted benzylamine scaffold is a valuable starting point for the design and synthesis of novel therapeutic agents. The lack of specific biological data for N-(5-Hydroxypentyl)benzylamine highlights a potential area for future research. The general synthetic methodologies are well-established, allowing for the straightforward generation of this and related compounds for biological screening. Further investigation into the pharmacological profile of N-(5-Hydroxypentyl)benzylamine and its analogues could uncover novel biological activities and therapeutic applications. Researchers are encouraged to use the general synthetic protocols and insights into the activities of related compounds as a foundation for exploring this chemical space.

Methodological & Application

The Versatility of 5-Benzylamino-1-pentanol in Organic Synthesis: A Guide to Applications and Protocols

For Immediate Release:

[City, State] – 5-Benzylamino-1-pentanol, a bifunctional organic compound, is a versatile building block in modern organic synthesis, primarily recognized for its role as a precursor to the N-benzylpiperidine scaffold, a privileged structure in medicinal chemistry. This document provides detailed application notes and experimental protocols for the utilization of this compound, targeting researchers, scientists, and drug development professionals.

Introduction

This compound (C₁₂H₁₉NO, Molar Mass: 193.29 g/mol ) features both a secondary amine and a primary alcohol, enabling a variety of chemical transformations.[1] Its principal application lies in the synthesis of 1-benzylpiperidine through intramolecular cyclization. The N-benzylpiperidine motif is a core component in numerous biologically active compounds, highlighting the importance of its efficient synthesis.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₁₉NO |

| Molar Mass | 193.29 g/mol |

| Appearance | Colorless to light yellow liquid |

| IUPAC Name | 5-(benzylamino)pentan-1-ol |

| CAS Number | 2937-99-7 |

Core Application: Synthesis of 1-Benzylpiperidine

The intramolecular cyclization of this compound is the most prominent application of this compound, leading to the formation of 1-benzylpiperidine. This transformation typically involves the conversion of the terminal hydroxyl group into a good leaving group, followed by an intramolecular nucleophilic attack by the secondary amine.

Several methods can be employed for this cyclization, with the choice of reagent influencing reaction conditions and yields. Two effective methods are detailed below.

Method 1: Cyclization using Thionyl Chloride

This method involves the in-situ conversion of the alcohol to an alkyl chloride, which then undergoes intramolecular cyclization.

Reaction Scheme:

References

Application of 5-Benzylamino-1-pentanol in Pharmaceutical Manufacturing: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Benzylamino-1-pentanol is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of various pharmaceutical compounds.[1] Its structure, featuring a secondary amine and a primary alcohol, allows for diverse chemical modifications, making it a valuable intermediate in the development of active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound and its analogs in pharmaceutical manufacturing, with a focus on its role as a precursor in the synthesis of kinase inhibitors for antiviral drug development.

Application Notes

Precursor for Kinase Inhibitors

This compound and its structural analogs are key intermediates in the synthesis of potent and selective kinase inhibitors. Notably, derivatives of 5-benzylamine have been successfully utilized in the development of inhibitors for Casein Kinase 2 (CSNK2), a serine/threonine kinase implicated in various cellular processes, including viral entry. Inhibition of CSNK2 has emerged as a promising strategy for the development of broad-spectrum antiviral therapies.

A significant application involves the synthesis of 5-benzylamine-substituted pyrimido[4,5-c]quinoline derivatives. These compounds have demonstrated potent in-cell target engagement of CSNK2A and have shown efficacy in inhibiting the replication of viruses such as β-coronaviruses. The benzylamino moiety plays a critical role in the interaction with the kinase's active site, and modifications to the benzyl group can be used to fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reductive amination of benzaldehyde with 5-amino-1-pentanol. This reaction forms a stable carbon-nitrogen bond and is a widely used method for preparing secondary amines. The precursor, 5-amino-1-pentanol, can be synthesized from renewable resources, adding to the green chemistry profile of this synthetic route.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol describes a general procedure for the N-benzylation of 5-amino-1-pentanol.

Materials:

-

5-amino-1-pentanol

-

Benzaldehyde

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Dissolve 5-amino-1-pentanol (1.0 eq) in methanol (0.2 M).

-

Add benzaldehyde (1.05 eq) to the solution at room temperature.

-

Stir the reaction mixture for 2 hours to allow for imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Dilute the residue with dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 85-95% |

| Purity (by NMR) | >98% |

Protocol 2: General Synthesis of 5-Benzylamine-Substituted Pyrimido[4,5-c]quinoline Derivatives

This protocol is adapted from the synthesis of CSNK2A inhibitors and demonstrates the use of benzylamine analogs as key building blocks.

Materials:

-

Pyrimido[4,5-c]quinoline methyl ester intermediate (1.0 eq)

-

Substituted benzylamine analog (e.g., this compound derivative) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

N-Methyl-2-pyrrolidone (NMP)

-

Lithium hydroxide (LiOH)

-

Methanol (MeOH)

-

Water

-

Hydrochloric acid (HCl)

Procedure:

Step 1: Nucleophilic Aromatic Substitution (SNAr)

-

To a solution of the pyrimido[4,5-c]quinoline methyl ester in NMP (0.1 M), add the substituted benzylamine analog and DIPEA.

-

Heat the reaction mixture to 100 °C and stir for 1-2 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain the intermediate ester.

Step 2: Saponification

-

Suspend the intermediate ester in a mixture of methanol and water.

-

Add an excess of lithium hydroxide.

-

Heat the mixture to 45-90 °C and stir for 4-15 hours until the ester is fully hydrolyzed (monitored by TLC or LC-MS).

-

Cool the reaction mixture and acidify with 1N HCl to pH ~4-5.

-

Collect the precipitate by filtration, wash with water, and dry to yield the final 5-benzylamine-substituted pyrimido[4,5-c]quinoline carboxylic acid.

Quantitative Data for Representative Analogs:

| Compound | Yield (SNAr) | Yield (Saponification) | Purity (LC-MS) | CSNK2A IC₅₀ (nM) |

| Analog 4c | 85% | 92% | >99% | 150 |

| Analog 4f | 78% | 88% | >99% | 200 |

| Analog 4g | 91% | 95% | >99% | 120 |

Visualizations

Experimental Workflow

Caption: Synthetic workflow for this compound and its application.

Signaling Pathway

Caption: Role of CSNK2 in viral entry and its inhibition.[1][2][3]

References

Application Notes and Protocols: 5-Benzylamino-1-pentanol as a Versatile Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-benzylamino-1-pentanol as a foundational scaffold in the synthesis of novel therapeutic agents. The following sections detail its application in the development of potent enzyme inhibitors, including synthetic protocols, quantitative biological data, and insights into relevant signaling pathways.

Introduction

This compound is a valuable bifunctional building block in medicinal chemistry, featuring a secondary amine and a primary alcohol. This arrangement allows for diverse chemical modifications, enabling the exploration of a broad chemical space in the pursuit of novel drug candidates. Its utility is exemplified in the development of pyrimido[4,5-c]quinoline derivatives as potent inhibitors of Casein Kinase 2 (CSNK2A), a crucial enzyme implicated in various diseases, including cancer and viral infections.

Featured Application: CSNK2A Inhibitors with Antiviral Activity

Derivatives of this compound have been successfully synthesized and identified as potent inhibitors of CSNK2A, demonstrating promising antiviral activity. The following data and protocols are derived from a study focused on developing these inhibitors.

Quantitative Data: CSNK2A Inhibition and Antiviral Activity

The inhibitory activity of a series of 5-benzylamino-substituted pyrimido[4,5-c]quinoline derivatives against CSNK2A was evaluated using an in-cell NanoBRET assay. The antiviral efficacy was subsequently tested against Mouse Hepatitis Virus (MHV). The data for selected compounds are summarized in the tables below.

Table 1: In-Cell CSNK2A Target Engagement of 5-Benzylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives

| Compound ID | R Group on Benzyl Ring | CSNK2A IC50 (µM) |

| 4a | 2-F | 0.25 |

| 4b | 3-F | 0.23 |

| 4c | 4-F | 0.22 |

| 4d | 2-Cl | 0.28 |

| 4e | 3-Cl | 0.21 |

| 4f | 4-Cl | 0.19 |

| 4g | 2-CH₃ | 0.30 |

| 4h | 3-CH₃ | 0.24 |

| 4i | 4-CH₃ | 0.20 |

Table 2: Antiviral Activity of Selected CSNK2A Inhibitors against Mouse Hepatitis Virus (MHV)

| Compound ID | CSNK2A IC50 (µM) | MHV-NLuc IC50 (µM) |

| SGC-CK2-2 | 0.18 | 10-20 |

| 4f | 0.19 | 15 |

| 4i | 0.20 | 18 |

Experimental Protocols

General Synthesis of 5-Benzylamino-Substituted Pyrimido[4,5-c]quinoline Analogs

The synthesis of the target compounds involves a two-step process starting from a commercially available pyrimido[4,5-c]quinoline methyl ester.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

A mixture of the pyrimido[4,5-c]quinoline methyl ester (1 equivalent), the appropriately substituted benzylamine (1.2 equivalents), and N,N-diisopropylethylamine (DIPEA) (2 equivalents) in N-methyl-2-pyrrolidone (NMP) is heated at 100 °C for 1-2 hours. After cooling, the reaction mixture is diluted with water and the resulting precipitate is collected by filtration and washed with water and diethyl ether to yield the intermediate ester.

Step 2: Saponification

The intermediate ester is suspended in a mixture of methanol and a 1 M aqueous solution of lithium hydroxide (LiOH). The mixture is stirred at a temperature ranging from 45 to 90 °C for 4-15 hours. After cooling, the reaction is acidified with 1 M hydrochloric acid (HCl), and the resulting precipitate is collected by filtration, washed with water, and dried to afford the final carboxylic acid product.

General synthetic workflow for 5-benzylamino-substituted pyrimido[4,5-c]quinolines.

In-Cell CSNK2A Target Engagement Assay (NanoBRET)

This assay quantifies the ability of a compound to bind to CSNK2A within living cells.

-

Cell Culture and Transfection: HEK293T cells are cultured and transiently transfected with a vector encoding a CSNK2A-NanoLuc fusion protein.

-

Compound Treatment: The transfected cells are harvested, resuspended in assay medium, and dispensed into a multi-well plate. Test compounds are then added at various concentrations.

-

Tracer Addition: A fluorescent CSNK2A tracer is added to the wells.

-

Signal Detection: A NanoLuc substrate is added, and the bioluminescence resonance energy transfer (BRET) signal is measured using a plate reader. The BRET ratio is calculated as the acceptor emission divided by the donor emission.

-

Data Analysis: IC50 values are determined by plotting the BRET ratio against the compound concentration and fitting the data to a dose-response curve.